(R)-2-Amino-3-(6-fluoropyridin-3-yl)propanoicacid
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Overview
Description
®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-metal exchange followed by borylation . This method is favored for its reliability and cost-effectiveness in large-scale production.
Industrial Production Methods
Industrial production often employs enzymatic synthesis due to its selectivity and mild reaction conditions. Enzymes such as fluorinase are used to introduce the fluorine atom directly into the organic molecule .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Another fluorinated compound with similar applications in chemistry and biology.
2-Fluoro-5-pyridylboronic acid: Used in similar synthetic routes and has comparable properties.
Uniqueness
®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid stands out due to its specific structure, which combines the properties of an amino acid with the unique characteristics of a fluorinated pyridine ring. This combination makes it particularly valuable in drug development and materials science .
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
PSPBMVIGHPBZQZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)F |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)F |
Origin of Product |
United States |
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